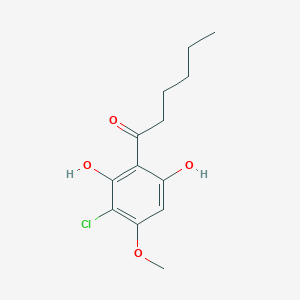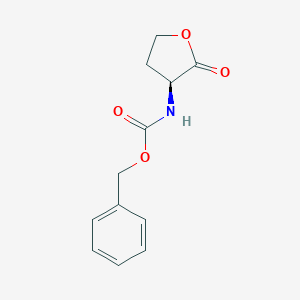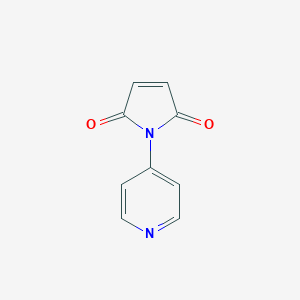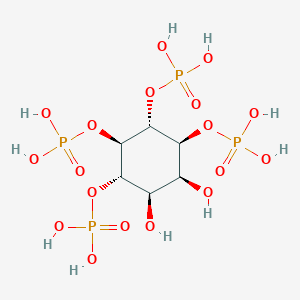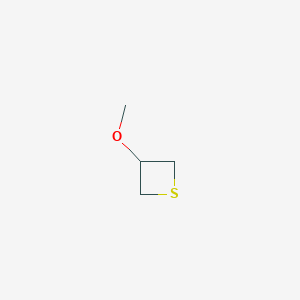![molecular formula C10H10N2O4S2 B048768 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-88-6](/img/structure/B48768.png)
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CTD, is a chemical compound that has shown promising results in scientific research applications. CTD has been found to have various biochemical and physiological effects, making it a potential candidate for further research in the field of medicine.
Wirkmechanismus
The mechanism of action of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide exerts its effects by interacting with various signaling pathways in the body. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to reduce oxidative stress and protect against neurodegeneration.
Biochemische Und Physiologische Effekte
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to improve cognitive function and memory. Additionally, 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is its unique properties, which make it a potential candidate for further research in the field of medicine. However, there are also limitations to using 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could be the development of new drugs based on the structure of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. Another area of research could be the investigation of the potential of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Synthesemethoden
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-mercaptoethanol with 2-nitrobenzyl chloride, followed by the reaction of the resulting product with chlorosulfonic acid. The final product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been used in various scientific research applications due to its unique properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
124802-88-6 |
|---|---|
Produktname |
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C10H10N2O4S2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
3-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10N2O4S2/c13-9(14)5-6-17-10-11-7-3-1-2-4-8(7)18(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
GEVFULOWBFWLLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



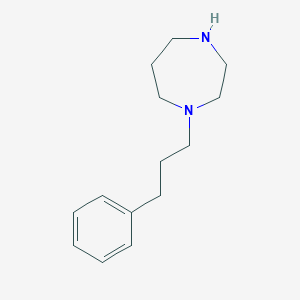


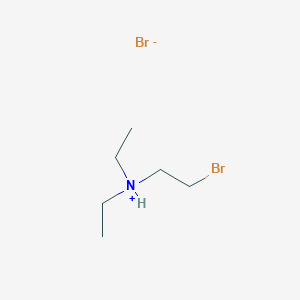

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)


